molecular formula C23H28N4O5S B2701829 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide CAS No. 312749-10-3

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide

Cat. No.: B2701829
CAS No.: 312749-10-3
M. Wt: 472.56
InChI Key: BUBVWTHWRQJNLI-UHFFFAOYSA-N
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Description

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide, also known as sulfadimethoxine N-acetate , is a chemical compound with the molecular formula C₁₄H₁₆N₄O₅S . It falls within the class of sulfonamide derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of an adamantane-1-carboxamide core linked to a phenyl ring via a sulfamoyl group. The presence of methoxy groups on the pyrimidine moiety contributes to its unique properties .


Synthesis Analysis

The synthetic route to obtain N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide involves several steps. While I don’t have access to specific papers, literature reports suggest that it can be synthesized through acylation of sulfadimethoxine (a related compound) with an appropriate acylating agent. The reaction typically occurs under mild conditions, yielding the desired product. Further optimization and purification steps may be necessary for high yields .

Scientific Research Applications

Synthesis and Characterization

  • Polyamide-Imides and Polyamides with Adamantyl Groups: New diimide-dicarboxylic acids and polyamides containing adamantyl groups have been synthesized, showing promise for creating materials with desirable properties such as high glass transition temperatures and thermal stability. These materials are amorphous and have shown potential for use in high-performance applications due to their strength and flexibility (Liaw & Liaw, 2001).

Antimicrobial and Antiviral Activity

  • Adamantane-Isothiourea Derivatives: A new series of adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity and in vivo hypoglycemic activities. Some of these derivatives showed potent broad-spectrum antibacterial activity, highlighting the potential of adamantane derivatives in medical applications (Al-Wahaibi et al., 2017).

Material Properties and Applications

  • Low Dielectric Constants of Soluble Polyimides: Adamantane-based polyimides exhibit low dielectric constants and low moisture absorptions, making them suitable for electronic applications. Their good solubility and ability to form tough, transparent films also contribute to their versatility in material science (Chern & Shiue, 1997).

Novel Synthesis Methods

  • Microwave-Optimized Synthesis for Anti-Dengue Virus Activity: A study focused on synthesizing dual-acting hybrids, incorporating adamantane and benzsulfonamide derivatives, optimized under microwave irradiation. This method improved yields and reduced reaction times, with some derivatives showing significant anti-Dengue virus activity (Joubert et al., 2018).

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c1-31-20-10-19(25-22(26-20)32-2)27-33(29,30)18-5-3-17(4-6-18)24-21(28)23-11-14-7-15(12-23)9-16(8-14)13-23/h3-6,10,14-16H,7-9,11-13H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBVWTHWRQJNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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